Prop-2-en-1-yl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Prop-2-en-1-yl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound contains a dihydrotriazolopyrimidine ring fused with an ester group.
Functional Groups:
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
- Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Catalysts: Lewis acids or bases may be employed to facilitate cyclization.
- Temperature: Typically carried out at elevated temperatures (e.g., reflux).
- Large-scale synthesis may involve continuous flow processes or batch reactions.
- Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitrophenyl group can undergo reduction to an amino group or oxidation to a nitroso group.
Substitution: The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups.
Cyclization: The dihydrotriazolopyrimidine ring can participate in intramolecular cyclizations.
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂).
Hydrolysis: Alkaline conditions (NaOH or KOH).
Cyclization: Acidic or basic catalysts.
- Reduction: Amino-substituted derivatives.
- Hydrolysis: Carboxylic acid derivatives.
- Cyclization: Formation of the dihydrotriazolopyrimidine ring.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Chemical Biology: Explore its interactions with biological macromolecules.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
Targets: Identify cellular receptors, enzymes, or pathways affected by the compound.
Signaling Pathways: Investigate downstream effects on cell signaling.
Comparison with Similar Compounds
- Compare with related dihydrotriazolopyrimidines.
- Highlight its unique features.
Properties
Molecular Formula |
C16H15N5O4 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
prop-2-enyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N5O4/c1-3-8-25-15(22)13-10(2)19-16-17-9-18-20(16)14(13)11-4-6-12(7-5-11)21(23)24/h3-7,9,14H,1,8H2,2H3,(H,17,18,19) |
InChI Key |
REEHKSYZWDRCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC=C |
Origin of Product |
United States |
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